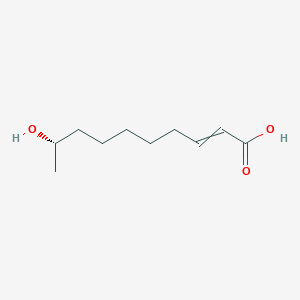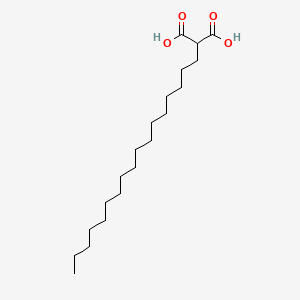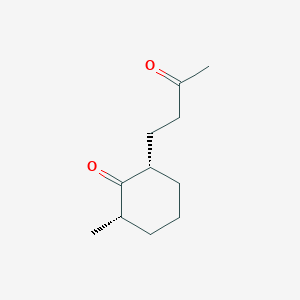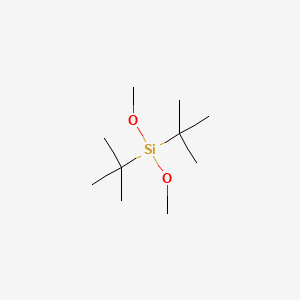
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with heptyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are diketones or aldehydes.
Reduction: The major products are diols.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism by which Diheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate: An enantiomer with similar chemical properties but different biological activity.
Diheptyl (2R,3R)-2,3-dihydroxyglutarate: A similar compound with an additional carbon in the backbone.
Diheptyl (2R,3R)-2,3-dihydroxyadipate: A similar compound with two additional carbons in the backbone.
Uniqueness
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
82052-63-9 |
|---|---|
Formule moléculaire |
C18H34O6 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
diheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m1/s1 |
Clé InChI |
DZDZAKZCTAERNH-HZPDHXFCSA-N |
SMILES isomérique |
CCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCC)O)O |
SMILES canonique |
CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


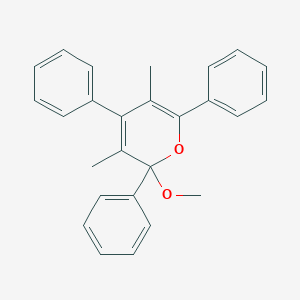
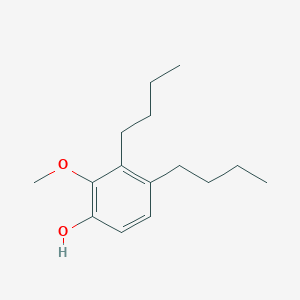
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
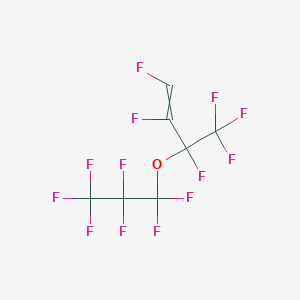
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)

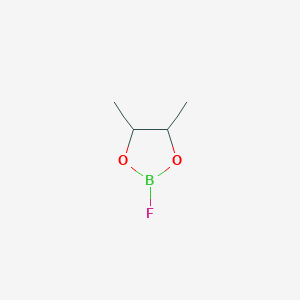
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
